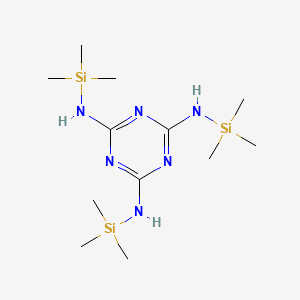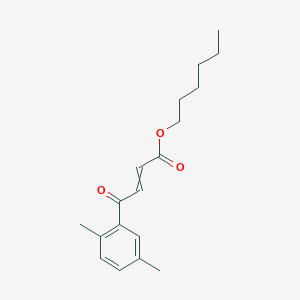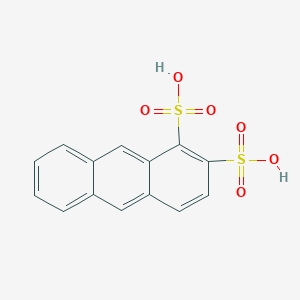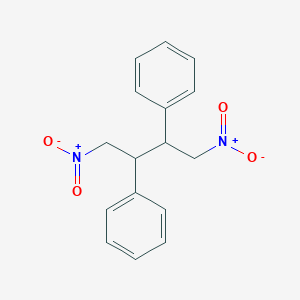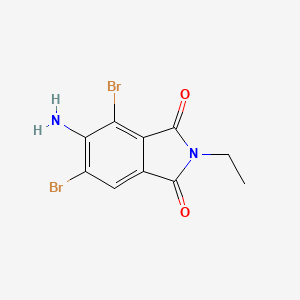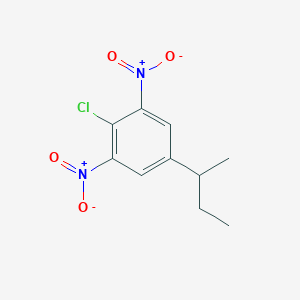
5-(Butan-2-yl)-2-chloro-1,3-dinitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Butan-2-yl)-2-chloro-1,3-dinitrobenzene is an organic compound characterized by the presence of a butan-2-yl group, a chlorine atom, and two nitro groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Butan-2-yl)-2-chloro-1,3-dinitrobenzene typically involves the nitration of 2-chlorobenzene derivatives. The process begins with the chlorination of a benzene ring, followed by the introduction of nitro groups through nitration reactions. The butan-2-yl group is then introduced via alkylation reactions. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and catalysts such as aluminum chloride for alkylation.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Butan-2-yl)-2-chloro-1,3-dinitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding quinones.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).
Substitution: Sodium hydroxide (NaOH), ammonia (NH3).
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Quinones.
Substitution: Hydroxy or amino-substituted derivatives.
Scientific Research Applications
5-(Butan-2-yl)-2-chloro-1,3-dinitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(Butan-2-yl)-2-chloro-1,3-dinitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The chlorine atom and butan-2-yl group contribute to the compound’s lipophilicity, affecting its ability to cross cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1,3-dinitrobenzene: Lacks the butan-2-yl group, making it less lipophilic.
5-(Butan-2-yl)-2-chloro-1,3-diaminobenzene: Contains amino groups instead of nitro groups, leading to different reactivity and applications.
Uniqueness
5-(Butan-2-yl)-2-chloro-1,3-dinitrobenzene is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both nitro and chlorine groups allows for a wide range of chemical transformations, making it a versatile compound in synthetic chemistry and industrial applications.
Properties
CAS No. |
58574-06-4 |
|---|---|
Molecular Formula |
C10H11ClN2O4 |
Molecular Weight |
258.66 g/mol |
IUPAC Name |
5-butan-2-yl-2-chloro-1,3-dinitrobenzene |
InChI |
InChI=1S/C10H11ClN2O4/c1-3-6(2)7-4-8(12(14)15)10(11)9(5-7)13(16)17/h4-6H,3H2,1-2H3 |
InChI Key |
WSAJAGOXVTURBE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



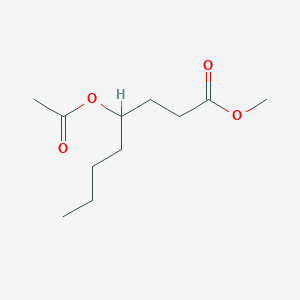
![[1,4-Phenylenebis(oxy)]bis[chloro(diphenyl)silane]](/img/structure/B14619779.png)
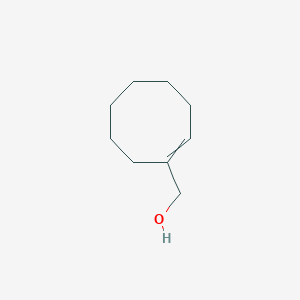
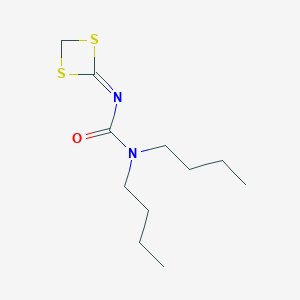
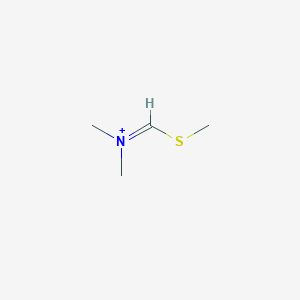
![Methyltris[(oxiran-2-yl)methoxy]silane](/img/structure/B14619796.png)

